1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide
Description
1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Properties
IUPAC Name |
1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2/c1-29-21-9-5-4-8-20(21)26-23(28)16-10-12-27(13-11-16)22-17(14-24)15-25-19-7-3-2-6-18(19)22/h2-9,15-16H,10-13H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGIBINYABGRAT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=C(C=NC4=CC=CC=C43)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Skraup-Doebner-Von Miller Quinoline Synthesis
The 3-cyanoquinoline subunit is typically synthesized via modified Skraup reactions. A representative protocol involves:
- Condensation of 2-nitrobenzaldehyde with malononitrile under acidic conditions to yield 2-nitrobenzylidenemalononitrile.
- Cyclization using polyphosphoric acid (PPA) at 120–140°C to form 3-cyanoquinoline.
Critical Parameters :
Alternative Pathway: Friedländer Annulation
A two-component reaction between 2-aminobenzonitrile and ethyl cyanoacetate in the presence of KF/Al2O3 catalyzes quinoline formation:
$$
\text{2-Aminobenzonitrile + Ethyl cyanoacetate} \xrightarrow{\text{KF/Al}2\text{O}3, 80^\circ\text{C}} \text{3-Cyanoquinoline} \quad (75\% \text{ yield})
$$
This method offers superior regiocontrol for C3 functionalization compared to classical approaches.
Piperidine-4-Carboxamide Backbone Assembly
Piperidine Ring Construction
Piperidine-4-carboxylic acid esters are synthesized via:
Amide Coupling with 2-Methoxyaniline
Activation of piperidine-4-carboxylic acid for amide bond formation employs:
- EDCI/HOBt : Yields 85–90% in DMF at 0°C → RT.
- Schotten-Baumann conditions : Acyl chloride intermediates reacted with 2-methoxyaniline in biphasic CH2Cl2/H2O (yield: 78%).
Protection Considerations :
Final Coupling: Quinoline-Piperidine Conjugation
Nucleophilic Aromatic Substitution
The 4-chloro substituent on 3-cyanoquinoline undergoes displacement by piperidine-4-carboxamide under microwave irradiation:
$$
\text{4-Chloro-3-cyanoquinoline + Piperidine-4-carboxamide} \xrightarrow{\text{DIEA, DMF, 150}^\circ\text{C (MW)}} \text{Target} \quad (65\% \text{ yield})
$$
Transition Metal-Catalyzed Cross-Coupling
Pd(PPh3)4-mediated Suzuki-Miyaura coupling using boronic ester-functionalized piperidine derivatives:
- Requires pre-functionalization of both coupling partners
- Achieves higher regioselectivity (yield: 58–63%)
Optimization and Troubleshooting
Common Side Reactions
Purification Strategies
| Step | Technique | Solvent System | Purity (%) |
|---|---|---|---|
| Quinoline intermediate | Column Chromatography | Hexane:EtOAc (3:1) | 95 |
| Final compound | Recrystallization | EtOH:DCM (5:1) | 99.5 |
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-
Biological Activity
1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are recognized for their diverse biological activities, including antimalarial, anticancer, and antimicrobial properties. This particular compound's structure features a cyano group and a piperidine ring, which are significant for enhancing its pharmacological potential.
Research indicates that compounds similar to 1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide exhibit significant activity against various cancer cell lines. The mechanism of action is likely related to the inhibition of protein tyrosine kinases (PTKs), which play a crucial role in cell signaling pathways associated with tumor growth. By binding to the active site of these enzymes, the compound may prevent phosphorylation processes critical for cancer progression .
Anticancer Activity
1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide has been studied for its potential as an anticancer agent. In vitro studies have demonstrated its efficacy against several cancer cell lines, suggesting that it could be developed into a therapeutic agent for cancer treatment.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | |
| A549 (Lung Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
Antimicrobial Activity
Additionally, the compound has shown potential antimicrobial properties. Preliminary studies indicate that it may inhibit the growth of certain bacterial strains, although further research is needed to establish its efficacy and mechanism in this area.
Study 1: Inhibition of Protein Tyrosine Kinases
A study published in Journal of Medicinal Chemistry explored the inhibitory effects of various quinoline derivatives on PTKs. The results indicated that compounds with structural similarities to 1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide significantly inhibited PTK activity, correlating with reduced cell proliferation in cancer models .
Study 2: Structure-Activity Relationship (SAR)
Research focused on the structure-activity relationship of quinoline derivatives revealed that modifications to the piperidine ring enhanced biological activity. The introduction of electron-donating groups like methoxy significantly increased potency against cancer cell lines, highlighting the importance of structural optimization in drug development .
Study 3: Pharmacokinetics and Toxicology
A pharmacokinetic study assessed the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in animal models. Results showed favorable bioavailability and a low toxicity profile, suggesting potential for further development into clinical candidates .
Scientific Research Applications
Chemical Properties and Structure
The compound features a piperidine core substituted with a cyanoquinoline moiety and a methoxyphenyl group. Its molecular formula is C_{19}H_{19}N_{3}O, with a molecular weight of approximately 305.37 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.
Anticancer Activity
Research indicates that compounds similar to 1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide may exhibit anticancer properties. For instance, studies have shown that quinoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival .
Case Study:
A study investigating related quinoline compounds demonstrated their effectiveness in targeting specific cancer cell lines, leading to significant reductions in cell viability and increased rates of apoptosis. These findings suggest that modifications to the quinoline structure can enhance anticancer efficacy .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective properties, particularly against neurodegenerative diseases. Research on similar piperidine derivatives has shown promise in treating conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity and reducing oxidative stress .
Case Study:
In vitro studies have indicated that certain piperidine derivatives can protect neuronal cells from oxidative damage induced by neurotoxins, highlighting their potential as therapeutic agents for neurodegenerative disorders. The protective mechanisms involve the reduction of reactive oxygen species and modulation of apoptosis pathways .
Inhibition of Enzyme Activity
The compound may act as an inhibitor of various enzymes involved in disease progression, such as kinases or phosphatases. This inhibition can lead to altered signaling pathways that are critical in cancer and neurodegenerative diseases.
Modulation of Receptor Activity
Compounds structurally related to 1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide have been studied for their interactions with neurotransmitter receptors, which could explain their neuroprotective effects. For example, antagonism at muscarinic receptors has been linked to cognitive enhancement and neuroprotection .
Data Table: Summary of Applications
Q & A
Q. What are the optimized synthetic routes for 1-(3-cyanoquinolin-4-yl)-N-(2-methoxyphenyl)piperidine-4-carboxamide, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including quinoline core formation via cyclization and subsequent amide coupling. Microwave-assisted methods under solvent-free conditions enhance reaction rates (e.g., 70–85% yields for analogous compounds) by reducing side reactions . Critical parameters include:
- Solvent selection : Dichloromethane minimizes byproducts during coupling compared to polar aprotic solvents like DMF .
- Temperature : Controlled heating (80–120°C) stabilizes intermediates like the cyanoquinoline moiety .
- Catalysts : Palladium or copper catalysts facilitate cross-coupling steps for aryl group introduction .
Q. Which analytical techniques are most reliable for structural characterization and purity assessment?
Q. How does the compound’s stability vary under different pH and temperature conditions?
Q. What in vitro assays are used for initial biological screening, and what targets are implicated?
- Kinase inhibition : Tested against EGFR and VEGFR2 (IC₅₀ values: 0.5–2.0 µM) using fluorescence polarization assays .
- Antiproliferative activity : Evaluated via MTT assays in cancer cell lines (e.g., IC₅₀: 8–15 µM in A549 lung carcinoma) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity in SAR studies?
- Cyano group replacement : Substitution with nitro groups reduces kinase affinity by 10-fold, highlighting its role in hydrogen bonding with ATP-binding pockets .
- Methoxyphenyl vs. fluorophenyl : Fluorine substitution enhances blood-brain barrier penetration (logP: 3.2 vs. 2.8) but reduces aqueous solubility .
Q. How can contradictions in reported biological activity data be resolved?
- Assay standardization : Discrepancies in IC₅₀ values (e.g., 1–10 µM) arise from varying ATP concentrations in kinase assays. Normalizing to 1 mM ATP resolves inconsistencies .
- Metabolic stability : Differences in cell viability assays may reflect compound degradation in serum-containing media; use of serum-free conditions is recommended .
Q. What computational strategies predict binding modes and pharmacokinetic properties?
Q. How do in vitro and in vivo efficacy profiles differ, and what factors drive this?
Q. What strategies improve target selectivity to minimize off-effects?
- Kinase profiling : Broad-panel screening (e.g., 400 kinases) identifies off-target hits (e.g., c-Kit inhibition at 5 µM). Introducing bulkier substituents (e.g., ethyl groups) enhances selectivity for EGFR .
- Covalent inhibitors : Acrylamide moieties form irreversible bonds with Cys797 in EGFR-T790M mutants, improving specificity .
Q. How can analytical methods be optimized for detecting trace impurities?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
